Mal-PEG8-Val-Cit-PAB-MMAF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

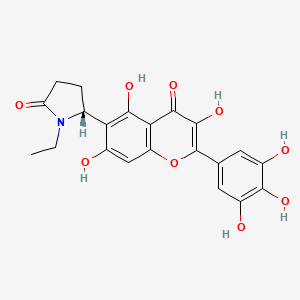

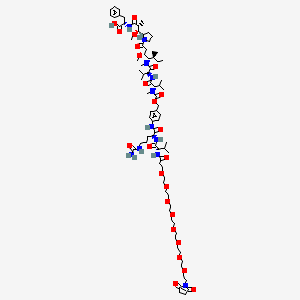

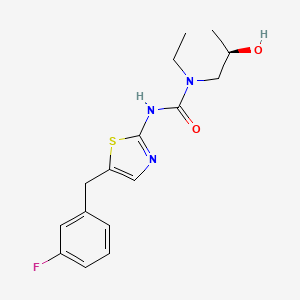

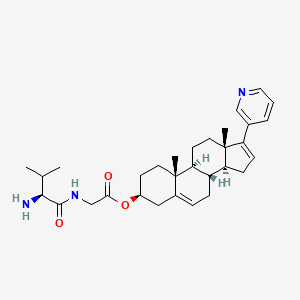

Mal-PEG8-Val-Cit-PAB-MMAF is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide (Mal) group, an 8-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyloxycarbonyl (PAB) linker, and monomethyl auristatin F (MMAF), a potent tubulin inhibitor. The compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several steps:

Synthesis of the PEG8 Spacer: The PEG8 spacer is synthesized by polymerizing ethylene glycol units.

Attachment of the Maleimide Group: The maleimide group is attached to one end of the PEG8 spacer through a reaction with maleic anhydride.

Synthesis of the Val-Cit Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques.

Attachment of the PAB Linker: The PAB linker is attached to the Val-Cit dipeptide through a carbamate bond.

Conjugation with MMAF: The final step involves conjugating the PAB-Val-Cit-PEG8-Mal intermediate with MMAF through a thiol-maleimide reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used for the synthesis of each intermediate.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Quality Control: The purity and identity of the compound are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG8-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:

Cleavage Reactions: The Val-Cit dipeptide is cleaved by proteases, releasing MMAF.

Hydrolysis: The carbamate bond in the PAB linker can be hydrolyzed under acidic conditions.

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds

Common Reagents and Conditions

Proteases: Enzymes that cleave the Val-Cit dipeptide.

Acidic Conditions: Hydrolysis of the carbamate bond.

Thiol-Containing Compounds: For the thiol-maleimide reaction

Major Products

MMAF: Released upon cleavage of the Val-Cit dipeptide.

Thioether Conjugates: Formed from the reaction with thiol groups

Aplicaciones Científicas De Investigación

Mal-PEG8-Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:

Chemistry: Used as a linker in the synthesis of ADCs.

Biology: Studied for its ability to selectively deliver cytotoxic agents to cancer cells.

Medicine: Investigated in preclinical and clinical trials for the treatment of various cancers.

Industry: Used in the production of ADCs for pharmaceutical companies .

Mecanismo De Acción

Mal-PEG8-Val-Cit-PAB-MMAF exerts its effects through the following mechanism:

Binding to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.

Targeting Cancer Cells: The antibody directs the conjugate to cancer cells.

Internalization and Cleavage: The conjugate is internalized by cancer cells, where proteases cleave the Val-Cit dipeptide, releasing MMAF.

Inhibition of Tubulin: MMAF inhibits tubulin polymerization, disrupting the mitotic spindle and inducing apoptosis in cancer cells

Comparación Con Compuestos Similares

Mal-PEG8-Val-Cit-PAB-MMAF is similar to other drug-linker conjugates used in ADCs, such as:

Mal-PEG8-Val-Cit-PAB-MMAE: Contains monomethyl auristatin E (MMAE) instead of MMAF. .

Mal-PEG8-Val-Cit-PAB-PNP: Uses a different payload (PNP) and is used for different therapeutic applications.

This compound is unique due to its specific combination of a cleavable linker and a potent tubulin inhibitor, making it highly effective in targeting and killing cancer cells .

Propiedades

Fórmula molecular |

C81H129N11O24 |

|---|---|

Peso molecular |

1640.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1 |

Clave InChI |

CAJDSTOEJLTDKH-OESLGJJGSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)

![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)

![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)